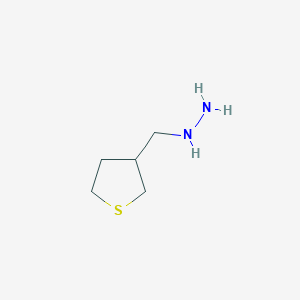
(Thiolan-3-ylmethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Thiolan-3-ylmethyl)hydrazine is a chemical compound with the molecular formula C5H13N2S It is a derivative of hydrazine, featuring a thiolane ring attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thiolan-3-ylmethyl)hydrazine typically involves the reaction of thiolane derivatives with hydrazine. One common method is the nucleophilic substitution reaction where a thiolane derivative reacts with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring consistent quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(Thiolan-3-ylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiolane derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(Thiolan-3-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (Thiolan-3-ylmethyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to interfere with cellular processes, potentially leading to cell death or inhibition of microbial growth. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simple derivative with similar reactivity but lacking the thiolane ring.
Thiazoles: Compounds with a similar sulfur-nitrogen heterocyclic structure.
Thiazolidines: Five-membered heterocyclic compounds containing sulfur and nitrogen.
Uniqueness
(Thiolan-3-ylmethyl)hydrazine is unique due to the presence of both a thiolane ring and a hydrazine moiety. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its simpler counterparts.
Properties
Molecular Formula |
C5H12N2S |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
thiolan-3-ylmethylhydrazine |
InChI |
InChI=1S/C5H12N2S/c6-7-3-5-1-2-8-4-5/h5,7H,1-4,6H2 |
InChI Key |
NLYGJSAPYWMARP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)
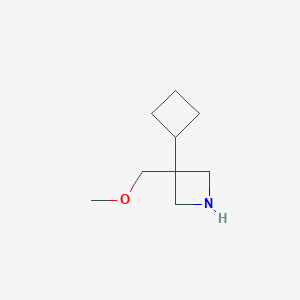
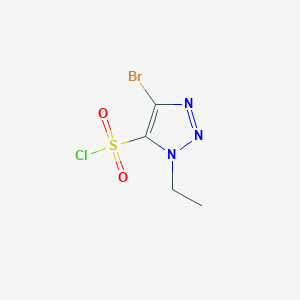

![(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13218303.png)
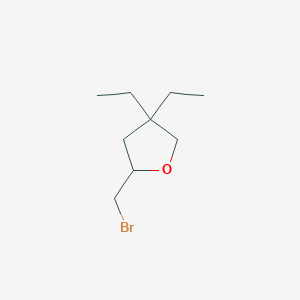

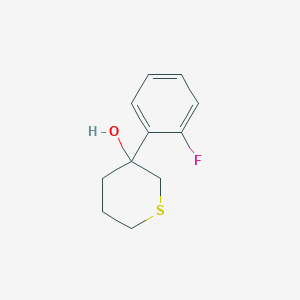
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)




